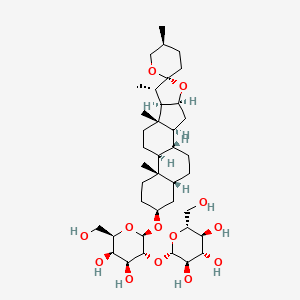

Timosaponin AIII

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTWXUQMLQGAPC-YXOKLLKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316483 | |

| Record name | Timosaponin A III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41059-79-4 | |

| Record name | Timosaponin A III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41059-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timosaponin A III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41059-79-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Timosaponin AIII: A Multifaceted Approach to Combating Cancer

An In-depth Technical Guide on the Core Mechanisms of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Timosaponin AIII (TSAIII), a steroidal saponin (B1150181) extracted from the rhizome of Anemarrhena asphodeloides, has emerged as a promising natural compound with potent anti-cancer activities.[1][2][3] Extensive research has demonstrated its ability to selectively induce cell death in tumor cells while exhibiting lower cytotoxicity in normal cells.[4][5] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, focusing on its role in inducing apoptosis, autophagy, and cell cycle arrest, as well as its anti-metastatic properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in advancing the potential of TSAIII as a therapeutic agent.

Induction of Apoptosis: Orchestrating Programmed Cell Death

This compound is a potent inducer of apoptosis in a wide range of cancer cell lines.[6][7][8] Its pro-apoptotic effects are mediated through the modulation of multiple signaling pathways, leading to the activation of the caspase cascade and subsequent programmed cell death.

One of the primary mechanisms involves the induction of endoplasmic reticulum (ER) stress.[5][7] TSAIII treatment leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the activation of caspase-4, key events in the ER stress-mediated apoptotic pathway.[5]

Furthermore, TSAIII influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Studies have shown that it upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm and the subsequent activation of caspase-9 and the intrinsic apoptotic pathway.[6]

The activation of executioner caspases, such as caspase-3 and caspase-7, by both the intrinsic and extrinsic pathways culminates in the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][9]

Modulation of Autophagy: A Double-Edged Sword

Autophagy, a cellular self-digestion process, plays a complex and often contradictory role in cancer. This compound has been shown to induce autophagy in several cancer cell types.[10][11] However, the functional consequence of this induction appears to be context-dependent.

In some instances, TSAIII-induced autophagy acts as a protective mechanism, and its inhibition can enhance the apoptotic effects of the compound.[10][11] This suggests that combining TSAIII with autophagy inhibitors could be a promising therapeutic strategy. Conversely, in other contexts, autophagy contributes to TSAIII-induced cell death.[12]

The molecular machinery of autophagy is directly impacted by TSAIII. It promotes the conversion of the cytosolic form of microtubule-associated protein 1 light chain 3 (LC3-I) to the lipidated form (LC3-II), which is recruited to autophagosome membranes.[11]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

This compound effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest at various phases, primarily the G2/M phase.[13][14] This arrest prevents cancer cells from proceeding through division, thereby curbing tumor growth.

The mechanism underlying TSAIII-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins. It has been shown to down-regulate the expression of Cyclin B1, Cdc2 (also known as CDK1), and Cdc25C, all of which are crucial for the G2/M transition.[13][14] In some cancer types, TSAIII can also induce G0/G1 phase arrest.[9]

Anti-Metastatic Effects: Inhibiting Cancer's Spread

The metastatic cascade is a major contributor to cancer-related mortality. This compound has demonstrated significant potential in inhibiting the migration and invasion of cancer cells, key steps in metastasis.[4][15][16]

TSAIII exerts its anti-metastatic effects by targeting several critical signaling pathways and molecules. It has been shown to suppress the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[4][16]

Furthermore, TSAIII can inhibit signaling pathways that promote cell motility, including the ERK1/2, Src/FAK, and β-catenin pathways.[4][16] In melanoma cells, it has been found to suppress the expression of COX-2 and its upstream regulator NF-κB, both of which are implicated in cell migration and metastasis.[17]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |

| Breast Cancer | BT474 | ~2.5 | 24 | [4] |

| Breast Cancer | MDAMB231 | ~6 | 24 | [4] |

| Cervical Cancer | HeLa | ~10 | 48 | [4] |

| Colorectal Cancer | HCT-15 | 6.1 | Not Specified | [9] |

| Non-small cell lung cancer (Taxol-resistant) | A549/Taxol | 5.12 | Not Specified | [9] |

| Ovarian Cancer (Taxol-resistant) | A2780/Taxol | 4.64 | Not Specified | [9] |

| Non-small cell lung cancer | H1299 | ~4 (for 90% cell death) | 48 | [18][19] |

| Non-small cell lung cancer | A549 | ~4 (for 90% cell death) | 48 | [18][19] |

Table 2: Effects of this compound on Protein Expression and In Vivo Tumor Growth

| Cancer Type | Cell Line/Model | Treatment | Effect | Reference |

| Breast Cancer | MDA-MB-231 | 10⁻⁷ M TAIII + HGF | Changed kinetics of p-ERK with a peak at 6h; Suppressed HGF-induced nuclear ATF2 expression. | [20] |

| Breast Cancer | MDA-MB-231 | 10⁻⁶ - 10⁻⁸ M TAIII + HGF | Concentration-dependent inhibition of HGF-induced COX2 gene expression. | [20] |

| Breast Cancer | MDA-MB-231 | 10⁻⁶ - 10⁻⁸ M TAIII + HGF | Concentration-dependent inhibition of HGF-induced MMP-9 gene expression. | [20] |

| Breast Cancer | Nude mice with MDA-MB-231 xenografts | 2.5, 5, and 10 mg/kg TAIII for 24 days | Significant increase in hepatic CYP2B10, MDR1, and CYP3A11 expression. | [21] |

| Colorectal Cancer | HCT116 p53+/+ | 12.5 µM TAIII | Time-dependent decrease in c-Myc protein expression. | [7] |

| Melanoma | B16-F10 injected C57BL/6 mice | TAIII treatment | Significantly reduced the total number of metastatic nodules in the lung. | [17] |

| Non-small cell lung cancer | H1299 and A549 | 0.5 µM and 1 µM TAIII for 24h | Significantly inhibited cell migration. | [18][19] |

| Taxol-resistant cancers | Nude mouse xenograft model | 2.5 and 5 mg/kg TAIII | Inhibited tumor growth and down-regulated PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways. | [22] |

Signaling Pathways and Visualizations

This compound modulates several key signaling pathways to exert its anti-cancer effects. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-cancer effects of this compound.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23]

-

DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer[23]

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[24]

-

The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[24]

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[24]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[25][26]

-

Carefully remove the medium containing MTT.[23]

-

Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[23]

-

Shake the plate gently for 5-15 minutes to ensure complete dissolution.[25]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23][25]

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of key apoptotic proteins following this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors[27]

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes[27]

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent[27]

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Lyse the treated cells with RIPA buffer on ice.[27]

-

Quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli sample buffer.[27]

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[27]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.[27]

-

Analyze the band intensities using densitometry software.[27]

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells treated with this compound

-

PBS (Phosphate-Buffered Saline)

-

70% cold ethanol[13]

-

Propidium Iodide (PI) staining solution (containing RNase A)[13][28]

-

Flow cytometer

Procedure:

-

Harvest the treated cells and wash them with cold PBS.[13]

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.[13]

-

Incubate the fixed cells on ice for at least 30 minutes or store them at -20°C.[13]

-

Wash the cells with PBS to remove the ethanol.[13]

-

Incubate at room temperature for 15-30 minutes in the dark.[14]

-

Analyze the samples using a flow cytometer.[28]

-

Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).[14]

Wound Healing (Scratch) Assay for Cell Migration

This protocol is used to assess the effect of this compound on the collective migration of cancer cells.

Materials:

-

Cancer cell line

-

Complete culture medium

-

This compound

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized wound healing insert

-

Microscope with a camera

Procedure:

-

Seed cells in a plate and grow them to form a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a pipette tip.[29]

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.[29]

-

Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure to quantify cell migration.

Transwell Invasion Assay

This protocol is used to evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)[15]

-

24-well plates

-

Cotton swabs

-

Fixation solution (e.g., methanol (B129727) or paraformaldehyde)

-

Staining solution (e.g., crystal violet)[11]

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[2][11]

-

Harvest the cancer cells and resuspend them in serum-free medium containing the desired concentration of this compound or a vehicle control.[11]

-

Seed the cell suspension into the upper chamber of the coated inserts.[11]

-

Add medium containing a chemoattractant to the lower chamber.[11]

-

Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell invasion.[11]

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[11]

-

Fix the invading cells on the lower surface of the membrane.[11]

-

Stain the fixed cells with crystal violet.[11]

-

Count the number of stained cells in several random fields under a microscope to quantify invasion.

References

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. Transwell invasion and Matrigel assays [bio-protocol.org]

- 3. youtube.com [youtube.com]

- 4. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Antitumor Effect of Timosaponin A3 through c-Myc Inhibition in Colorectal Cancer Cells and Combined Treatment Effect with 5-FU or Doxorubicin [mdpi.com]

- 8. This compound is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. snapcyte.com [snapcyte.com]

- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. This compound inhibits migration and invasion of A549 human non-small-cell lung cancer cells via attenuations of MMP-2 and MMP-9 by inhibitions of ERK1/2, Src/FAK and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits melanoma cell migration by suppressing COX-2 and in vivo tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation [ijbs.com]

- 19. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Suppresses Hepatocyte Growth Factor-Induced Invasive Activity through Sustained ERK Activation in Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. MTT assay overview | Abcam [abcam.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 27. benchchem.com [benchchem.com]

- 28. ucl.ac.uk [ucl.ac.uk]

- 29. Wound healing assay - Wikipedia [en.wikipedia.org]

biological activities of Timosaponin AIII

An In-depth Technical Guide to the Biological Activities of Timosaponin AIII

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TAIII) is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, a plant used in traditional Chinese medicine for centuries.[1][2] Recent pharmacological studies have revealed its potent and diverse biological activities, positioning it as a promising candidate for drug development.[3][4] This technical guide provides a comprehensive overview of the core , with a focus on its anti-cancer, anti-inflammatory, neuroprotective, metabolic regulatory, cardiovascular, and antiviral effects. The information is presented with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and development.

Anti-Cancer Activity

This compound exhibits significant anti-tumor effects across a range of cancer types by inducing cytotoxicity, apoptosis, and cell cycle arrest, as well as inhibiting metastasis and angiogenesis.[3][5]

Cytotoxicity and Apoptosis Induction

TAIII selectively induces cell death in cancer cells while showing less cytotoxicity in normal cells.[6][7] Its pro-apoptotic effects are mediated through the regulation of key signaling molecules.[1][8]

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 15.41 | 24 | [1][8] |

| HCT-15 | Colorectal Cancer | 6.1 | Not Specified | [1] |

| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | Not Specified | [1] |

| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | Not Specified | [1] |

| H1299 | Non-small Cell Lung Cancer | ~4 | 48 | [3] |

| A549 | Non-small Cell Lung Cancer | ~4 | 48 | [3] |

| BT474 | Breast Cancer | ~2.5 | 24 | [7] |

| MDAMB231 | Breast Cancer | Micromolar concentrations | 24 | [7] |

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is adapted from studies investigating TAIII-induced apoptosis.[9]

-

Cell Culture and Treatment: Seed cancer cells (e.g., A549/Taxol, A2780/Taxol) in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 24-48 hours.

-

Cell Harvesting: After treatment, collect the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Arrest

This compound can induce cell cycle arrest, primarily at the G2/M phase, in cancer cells.[3]

Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is a standard method for analyzing cell cycle distribution.[10][11][12][13]

-

Cell Preparation: Culture and treat cells with this compound as described for the apoptosis assay.

-

Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Inhibition of Metastasis

TAIII has been shown to suppress the migration and invasion of cancer cells.[3]

Experimental Protocol: Wound Healing Assay

This is a common method to study cell migration in vitro.[14][15]

-

Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

-

Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

-

Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound.

-

Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration into the wounded area.

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects by modulating several key signaling pathways.[1][8][9]

Graphviz Diagram: TAIII-Modulated Anti-Cancer Signaling Pathways

Caption: Signaling pathways modulated by this compound in cancer cells.

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by inhibiting key inflammatory pathways and reducing the production of pro-inflammatory mediators.[8][16]

Quantitative Data: Effects on Inflammatory Markers

| Cell/Animal Model | Treatment | Effect | Quantitative Change | Reference |

| LPS-stimulated macrophages | This compound | Inhibition of NF-κB and MAPK activation | Potent inhibition observed | [16] |

| TNBS-induced colitis in mice | Oral this compound | Reduction of pro-inflammatory cytokines | Significant reduction in IL-1β, TNF-α, and IL-6 levels | [16] |

| Scopolamine-treated mice | This compound | Reduction of neuroinflammation | Decreased expression of TNF-α and IL-1β in the brain | [8] |

| UVB-irradiated human keratinocytes | This compound | Reduction of inflammatory markers | Reduced up-regulation of COX-2, TNF-α, and IL-6 | [8] |

Experimental Protocol: Measurement of Cytokine Levels (ELISA)

This is a standard method for quantifying cytokine concentrations.

-

Sample Collection: Collect cell culture supernatants or serum from animal models treated with or without this compound and the inflammatory stimulus (e.g., LPS).

-

ELISA Procedure: Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add the detection antibody, followed by incubation for 1-2 hours.

-

Substrate Addition: After another wash, add an enzyme-conjugated secondary antibody and incubate. Finally, add the substrate and stop the reaction.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate cytokine concentrations based on the standard curve.

Graphviz Diagram: TAIII-Modulated Anti-Inflammatory Signaling

References

- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Timosaponin A3 Induces Anti-Obesity and Anti-Diabetic Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Timosaponin A3 Induces Anti-Obesity and Anti-Diabetic Effects In Vitro and In Vivo [mdpi.com]

- 6. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]

- 8. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 9. This compound, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry | Staining [scribd.com]

- 13. Protocols – Flow cytometry [flowcytometry-embl.de]

- 14. Protocol for cutaneous wound healing assay in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. med.virginia.edu [med.virginia.edu]

- 16. This compound and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Timosaponin AIII: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timosaponin AIII, a steroidal saponin (B1150181) of significant interest in the pharmaceutical and biomedical fields, has demonstrated a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2][3] This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and insights into the experimental protocols used to elucidate its biological functions. The quantitative data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising natural compound.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the rhizome of Anemarrhena asphodeloides Bunge, a perennial plant belonging to the Liliaceae family.[2][4][5] This plant, commonly known as "Zhi Mu" in traditional Chinese medicine, has been used for centuries to treat various ailments.[2] The rhizomes of Anemarrhena asphodeloides are rich in a variety of bioactive compounds, with steroidal saponins (B1172615) being one of the most prominent classes.[2][4] this compound is considered one of the major and most active steroidal saponins within this plant.[2]

While Anemarrhena asphodeloides is the principal source, some studies have also identified this compound in plants of the Yucca genus, such as Yucca gloriosa and Yucca macrocarpa.[6] However, the concentration and ease of extraction from these sources are less characterized compared to Anemarrhena asphodeloides.

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Anemarrhena asphodeloides is a multi-step process involving extraction, enzymatic conversion (optional but recommended for higher yield), and chromatographic purification.

Extraction

The initial step involves the extraction of crude saponins from the dried and powdered rhizomes of Anemarrhena asphodeloides.

Experimental Protocol: Hot Water Reflux Extraction

-

Preparation of Plant Material: Dried rhizomes of Anemarrhena asphodeloides are pulverized into a coarse powder.

-

Extraction: The powdered rhizomes are refluxed with distilled water. A common solvent-to-material ratio is 10:1 (v/w). The extraction is typically performed at 100°C for 2 hours and repeated three times to ensure maximum yield.[2]

-

Filtration and Concentration: The combined aqueous extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Alternatively, a 70% methanol (B129727) or 75% ethanol (B145695) solution can be used for extraction at room temperature or under reflux, which can then be partitioned with n-butanol to enrich the saponin fraction.[4][7]

Enzymatic Transformation of Timosaponin BII to this compound

The content of this compound in the rhizomes can be relatively low. However, the rhizomes contain a higher concentration of Timosaponin BII, which can be enzymatically converted to this compound, significantly increasing the final yield.[8][9][10] This biotransformation is catalyzed by β-D-glycosidase.[9][10]

Experimental Protocol: Enzymatic Hydrolysis

-

Enzyme and Substrate Preparation: The crude extract obtained from the initial extraction is dissolved in a suitable buffer solution (e.g., pH 4.0).[8]

-

Enzymatic Reaction: β-D-glycosidase is added to the crude extract solution. The reaction is typically carried out at an optimal temperature of 55°C for 2 hours.[8] The recommended enzyme concentration is around 600 U/g of crude extract.[8]

-

Reaction Termination: The enzymatic reaction can be terminated by heating the mixture to denature the enzyme.

Chromatographic Purification

Following extraction and enzymatic treatment, a series of chromatographic techniques are employed to isolate and purify this compound to a high degree.

Experimental Protocol: Multi-step Chromatography

-

Macroporous Resin Column Chromatography: The concentrated extract from the enzymatic step is first subjected to column chromatography using an AB-8 macroporous resin.[9][10] The column is washed with water to remove sugars and other polar impurities, and then the saponin-rich fraction is eluted with a gradient of ethanol (e.g., 30-70%).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The enriched saponin fraction is further purified by preparative HPLC.[9][10] A C18 reversed-phase column is commonly used. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water. Fractions are collected and monitored by analytical HPLC or TLC.

-

Crystallization: The fractions containing pure this compound are combined, concentrated, and then crystallized from a suitable solvent system (e.g., methanol-water) to obtain highly purified this compound crystals (>97% purity).[9][10]

Quantitative Data

The yield and concentration of this compound can vary depending on the source material and the isolation method employed. The following tables summarize key quantitative data found in the literature.

Table 1: this compound Content in Anemarrhena asphodeloides

| Plant Part | Method of Quantification | This compound Content | Reference |

| Rhizomes | Not specified | 0.19–0.28% | [8] |

| 70% Methanol Extract | UPLC | 12.2 mg/g of extract | [4] |

| n-Butanol Fraction | UPLC | 40.0 mg/g of fraction | [4] |

| Crude Extract | UPLC-MS/MS | 33.6 mg/g of extract | [7] |

| Salt-processed Rhizome Extract | UPLC-MS/MS | 38.4 mg/g of extract | [7] |

Table 2: Yield of Purified this compound

| Starting Material | Isolation Method | Final Purity | Yield | Reference |

| 1 kg of Anemarrhena asphodeloides rhizomes | Enzymatic method combined with preparative liquid chromatography | > 97% | ~7 g | [9][10] |

Key Experimental Protocols for Biological Activity

The diverse pharmacological effects of this compound have been investigated through various in vitro and in vivo experimental models. Below are detailed methodologies for some of the key experiments.

Cell Viability and Cytotoxicity Assay

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0-20 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Cell Cycle Analysis

Experimental Protocol: Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining

-

Cell Treatment: Cells are treated with this compound at desired concentrations for a specific duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software. For instance, treatment of MDA-MB-231 cells with 15 µM this compound for 24 hours increased the percentage of cells in the G2/M phase to 57.8% from a control of 17.99%.[11]

Apoptosis Assay

Experimental Protocol: Annexin V-FITC/PI Staining and Flow Cytometry

-

Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.

-

Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic. In one study, treating MDA-MB-231 cells with 15 µM this compound for 24 hours resulted in an apoptosis rate of 34.3%, compared to 5.6% in the control group.[11]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved in its anti-cancer activity.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, primarily sourced from the rhizomes of Anemarrhena asphodeloides. The development of efficient isolation and purification protocols, particularly those incorporating enzymatic conversion, has made this compound more accessible for research and development. The detailed experimental methodologies and an understanding of the complex signaling pathways it modulates are crucial for advancing its journey from a traditional remedy to a modern therapeutic agent. This guide provides a solid technical foundation for researchers, scientists, and drug development professionals to build upon in their exploration of this compound.

References

- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the pharmacokinetics of this compound, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of highly purified this compound from rhizoma anemarrhenae through an enzymatic method combined with preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]

Timosaponin AIII: A Comprehensive Technical Guide on its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timosaponin AIII (TSAIII), a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. The evidence presented underscores the potential of TSAIII as a promising candidate for therapeutic development.

Introduction

This compound is a natural product with a complex chemical structure that dictates its biological functions[1]. Its multifaceted activities stem from its ability to interact with and modulate various cellular targets and signaling cascades[2][3]. Understanding the relationship between its structural features and biological activities is crucial for its development as a therapeutic agent and for the rational design of more potent and selective derivatives[4]. This guide synthesizes the current knowledge on the SAR of this compound, with a primary focus on its well-documented anti-tumor properties.

Structure-Activity Relationship of this compound

The biological activity of this compound is intrinsically linked to its unique chemical architecture, which consists of a steroidal aglycone (sarsasapogenin) and a sugar chain[5].

Key Structural Features for Activity:

-

The Sugar Moiety: The sugar chain attached to the aglycone is indispensable for the cytotoxic and autophagic activities of this compound. The aglycone alone, sarsasapogenin (B1680783), exhibits significantly weaker cytotoxicity, highlighting the critical role of the glycosidic component in its anti-cancer effects[5][6]. The number and position of these saccharide moieties are important for its activity[7][8].

-

The Steroidal Aglycone: While the sugar moiety is crucial, the steroidal backbone provides the scaffold for interaction with cellular membranes and proteins, contributing to its overall pharmacological profile.

Quantitative Data: Biological Activities of this compound

The cytotoxic effects of this compound have been quantified across a range of cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: Anticancer Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT-15 | Human Colorectal Cancer | 6.1 | [3] |

| HepG2 | Human Hepatocellular Carcinoma | 15.41 | [3][9] |

| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | [3] |

| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | [3] |

| HEp-2 | Human Laryngeal Carcinoma (RSV inhibition) | 1.0 | [2] |

Table 2: Other Biological Activities of this compound

| Activity | Target/Assay | IC50 (µM) | Citation |

| Anti-inflammatory | COX-2 Inhibition | 1.81 | [3] |

| Anti-inflammatory | 5-LOX Inhibition | 1.21 | [3] |

| Neuroprotective | Acetylcholinesterase (AChE) Inhibition | 35.4 | [10][11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the activity of this compound.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: To determine the effect of this compound on cell viability, cancer cells (e.g., HCT116, HT-29, DLD-1) are seeded in 96-well plates. After 24 hours, the cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solvent like DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability[12].

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay: To assess cytotoxicity, NSCLC cells (H1299 and A549) are treated with this compound for 24, 48, and 72 hours. The release of LDH from damaged cells into the supernatant is measured using a commercially available kit. The absorbance is read at 490 nm[13].

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, cells treated with this compound are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[6][14].

-

TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis, in tissue sections from xenograft models, the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is employed. Tumor sections are deparaffinized, rehydrated, and then incubated with TUNEL reaction mixture. The presence of apoptotic cells is visualized by fluorescence microscopy[14].

Western Blot Analysis

To investigate the effect of this compound on protein expression in signaling pathways, cells are treated with the compound, harvested, and lysed. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, p-Akt, Caspase-3). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[14][15].

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved in its anti-cancer activity.

Pro-Apoptotic and Autophagic Signaling

This compound induces apoptosis and autophagy in cancer cells through the modulation of several key signaling pathways. It can inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, leading to the induction of autophagy[2][3]. Concurrently, it can trigger the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases[5][9].

Caption: Pro-apoptotic and autophagic signaling pathways induced by this compound.

Anti-Metastatic Signaling

This compound has been shown to inhibit cancer cell migration and invasion by targeting multiple signaling pathways. It can suppress the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for extracellular matrix degradation during metastasis. This inhibition is mediated through the downregulation of signaling cascades including ERK1/2, Src/FAK, and β-catenin[16].

Caption: Anti-metastatic signaling pathways inhibited by this compound.

Anti-Inflammatory Signaling

The anti-inflammatory effects of this compound are mediated, in part, by its ability to inhibit the NF-κB and MAPK signaling pathways. It can interfere with the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4), thereby preventing the downstream activation of pro-inflammatory transcription factors and the production of inflammatory cytokines[3][17].

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Conclusion

This compound is a promising natural compound with a well-defined structure-activity relationship, particularly in the context of cancer therapy. Its cytotoxicity is critically dependent on its glycosidic moiety, and it exerts its anti-tumor effects through the modulation of multiple, interconnected signaling pathways that control apoptosis, autophagy, and metastasis. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and its analogs as novel therapeutic agents. Future studies should focus on optimizing its pharmacokinetic properties and further elucidating its complex mechanisms of action to fully realize its therapeutic potential.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Timosaponin A-III induces autophagy preceding mitochondria-mediated apoptosis in HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Disrupts Cell-Extracellular Matrix Interactions through the Inhibition of Endocytic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits migration and invasion of A549 human non-small-cell lung cancer cells via attenuations of MMP-2 and MMP-9 by inhibitions of ERK1/2, Src/FAK and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

Timosaponin AIII: A Comprehensive Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timosaponin AIII, a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides, has demonstrated significant potential as a therapeutic agent, particularly in oncology.[1][2][3][4] Despite its promising pharmacological activities, the clinical development of this compound is hampered by its challenging pharmacokinetic profile, characterized by low oral bioavailability. This guide provides a detailed technical overview of the current understanding of the pharmacokinetics and bioavailability of this compound, compiling key data, experimental methodologies, and relevant biological mechanisms to support further research and development efforts.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been primarily investigated in rodent models. The data consistently indicate that the compound exhibits poor oral absorption and a relatively long half-life.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound following oral and intravenous administration in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of this compound After Oral Administration in Rats

| Parameter | Value (Mean ± SD) | Reference |

| Dose (mg/kg) | 20 | [1] |

| Cmax (ng/mL) | 120.90 ± 24.97 | [1] |

| Tmax (h) | 8 | [1] |

| t1/2 (h) | 9.94 | [1] |

| Absolute Oral Bioavailability (%) | 9.18 | [1] |

Table 2: Comparative Oral Pharmacokinetic Parameters of this compound in Rats from a Different Study

| Parameter | Value (Mean ± SD) | Reference |

| Dose (mg/kg) | 6.8 | [5] |

| Cmax (ng/mL) | 18.2 ± 3.1 | [5] |

| Tmax (h) | 2.3 ± 0.57 | [5] |

| t1/2 (h) | 4.9 ± 2.0 | [5] |

Factors Influencing Bioavailability

The low oral bioavailability of this compound is attributed to a combination of poor membrane permeability and low aqueous solubility.[1][6]

Permeability and Efflux

In situ and in vitro studies have demonstrated that this compound has low permeability across the intestinal epithelium.[1] The permeability coefficients in four different intestinal segments of rats were found to be in the range of 4.98 to 5.42 × 10⁻⁷ cm/s.[1]

Furthermore, this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.[1][6] A high efflux transport was observed, which was significantly reduced by the presence of a P-gp inhibitor.[1][6] This suggests that P-gp-mediated efflux plays a crucial role in limiting the intestinal absorption of this compound.

Solubility

This compound exhibits low solubility in aqueous solutions. The solubility in phosphate-buffered saline (PBS) has been reported to be 30.58 μg/mL.[1][6] This poor solubility likely contributes to its limited dissolution in the gastrointestinal tract, further hindering its absorption.

Metabolism

In vitro studies using rat liver microsomes have shown that this compound is poorly metabolized.[1][6] The metabolic half-life was determined to be over 12 hours, indicating that first-pass metabolism is not a significant contributor to its low bioavailability.[1][6]

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic and bioavailability studies of this compound.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.[1][7]

-

Dosing:

-

Sample Collection: Blood samples were collected from the rats at designated time points after administration.[8] Plasma was separated for subsequent analysis.

Analytical Method

-

Technique: A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.[1][7][8]

-

Sample Preparation: Plasma samples were typically pretreated using protein precipitation with acetonitrile.[7]

-

Chromatography: Chromatographic separation was achieved on a C8 or C18 analytical column.[7]

-

Mass Spectrometry: Detection was performed using a triple-quadrupole tandem mass spectrometer in the negative ion multiple reaction monitoring (MRM) mode.[7]

-

Internal Standard: Ginsenoside Re or ginsenoside Rg2 has been used as an internal standard for quantification.[7][8]

Permeability and Efflux Assays

-

In Situ Rat Intestinal Perfusion Model: This model was used to investigate the absorption of this compound in different segments of the rat intestine.[1]

-

In Vitro Caco-2 Cell Transport Model: The Caco-2 cell monolayer model was employed to study the transport and efflux of this compound across an intestinal epithelial barrier.[1] The role of P-gp was investigated by performing the transport study in the presence and absence of a P-gp inhibitor.[1][6]

Metabolism Study

-

Rat Liver Microsome Incubation: The metabolic stability of this compound was assessed by incubating the compound with rat liver microsomes.[1] The rate of its disappearance over time was monitored to determine its metabolic half-life.[1][6]

Visualizations

Experimental Workflow for Pharmacokinetic Study

Caption: Experimental workflow for a typical pharmacokinetic study of this compound.

Mechanism of Low Oral Bioavailability

Caption: Factors contributing to the low oral bioavailability of this compound.

Conclusion and Future Directions

The pharmacokinetic profile of this compound is characterized by low oral bioavailability, primarily due to its poor permeability, active efflux by P-gp, and low aqueous solubility.[1][6] Its metabolism appears to be a minor contributor to its disposition. These findings are crucial for the rational design of future studies and the development of strategies to enhance its therapeutic potential.

Future research should focus on:

-

Formulation Strategies: Development of novel drug delivery systems, such as nanoparticles, liposomes, or solid dispersions, to improve the solubility and absorption of this compound.

-

P-gp Inhibition: Co-administration with safe and effective P-gp inhibitors to overcome efflux-mediated resistance to absorption.

-

Prodrug Approaches: Design of more lipophilic or actively transported prodrugs of this compound to enhance its permeability.

-

Pharmacokinetic Studies in Other Species: Investigation of the pharmacokinetics of this compound in larger animal models to better predict its behavior in humans.

By addressing these challenges, the promising therapeutic efficacy of this compound may be translated into successful clinical applications.

References

- 1. Biopharmaceutics and Pharmacokinetics of Timosaponin A-III by a Sensitive HPLC-MS/MS Method: Low Bioavailability Resulting from Poor Permeability and Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of timosaponin B-II and A-III in rat plasma by LC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid and Sensitive Determination of this compound in Rat Plasma by LC-MS/MS and Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

Timosaponin AIII: A Multifaceted Modulator of Neurodegenerative Disease Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a formidable challenge to modern medicine due to their complex and multifactorial pathologies. A hallmark of these conditions is the progressive loss of neuronal structure and function, often linked to protein misfolding, neuroinflammation, and oxidative stress. Timosaponin AIII (TAIII), a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, has emerged as a promising therapeutic candidate. Traditionally used in Chinese medicine for its anti-inflammatory and anti-diabetic properties, recent research has illuminated its potent neuroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of this compound in the context of neurodegenerative diseases. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved, offering a critical resource for researchers and professionals in the field of neurotherapeutics.

Core Mechanisms of Action in Neurodegeneration

This compound exerts its neuroprotective effects through a multi-target approach, addressing several core pathological processes implicated in neurodegeneration.

1.1. Attenuation of Neuroinflammation A primary mechanism of this compound is its potent anti-inflammatory activity.[4][5] In the central nervous system, chronic inflammation mediated by microglia and astrocytes contributes significantly to neuronal damage. This compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2][4] Studies in scopolamine-treated mice demonstrated that this compound significantly inhibited the increase of brain TNF-α and IL-1β expression.[1][2] This anti-inflammatory action is crucial for mitigating the cytotoxic environment that exacerbates neuronal loss in diseases like Alzheimer's.[5]

1.2. Modulation of Amyloid-β Pathophysiology In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides is a key pathological hallmark.[6][7] Timosaponins that possess a sarsasapogenin (B1680783) aglycone, such as this compound, have been identified as effective modulators of Amyloid Precursor Protein (APP) processing.[8] These compounds can lower the production of Aβ peptides, showing a preferential reduction of the highly neurotoxic Aβ42 species.[8] The proposed mechanism involves the suppression of β-cleavage of APP, without significantly affecting γ-secretase substrates, suggesting a targeted modulation rather than broad enzymatic inhibition.[8] Furthermore, oral administration of sarsasapogenin, the aglycone of this compound, and other timosaponins has been shown to improve memory dysfunction in animal models and lower brain Aβ42 levels in mice.[8][9]

1.3. Enhancement of Cholinergic Function A significant aspect of cognitive decline in Alzheimer's disease is linked to a deficit in the neurotransmitter acetylcholine (B1216132). This compound directly addresses this by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[1][4] By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the hippocampus, thereby ameliorating learning and memory deficits.[1] This mechanism is a cornerstone of several currently approved Alzheimer's therapies.

1.4. Promotion of Neuronal Health and Autophagy Beyond targeting specific pathologies, this compound and its related compounds also exhibit properties that promote general neuronal health. Intriguingly, treatment with sarsasapogenin and timosaponins has been shown to markedly stimulate neurite outgrowth in neuronal cell cultures, a vital property for therapies aimed at a disease characterized by neuronal loss.[8] Additionally, this compound is known to induce autophagy.[4][5] Autophagy is a critical cellular process for clearing misfolded protein aggregates and damaged organelles, which are common features in many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[10][11][12] By enhancing this cellular "housekeeping" mechanism, this compound may help reduce the burden of toxic proteins like Aβ and hyperphosphorylated tau.[11][13]

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the efficacy and pharmacokinetics of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Metric | Value | Cell/Assay Type | Reference |

|---|

| Acetylcholinesterase (AChE) | IC₅₀ | 35.4 µM | In vitro enzymatic assay |[1][4] |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Administration Route | Dose | Cₘₐₓ | Tₘₐₓ | Reference |

|---|

| Oral | 50 mg/kg | Not explicitly stated, but peak effect observed at 5 hours | 4-6 hours |[1] |

Table 3: Effect of this compound on Neuroinflammation Markers

| Model | Treatment | Marker Measured | Result | Reference |

|---|---|---|---|---|

| Scopolamine-treated mice | This compound | Brain TNF-α | Significant Inhibition/Reduction | [1][2][4] |

| Scopolamine-treated mice | this compound | Brain IL-1β | Significant Inhibition/Reduction |[1][2][4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

3.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures AChE activity by quantifying the production of thiocholine (B1204863) when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

-

Protocol:

-

Prepare a 100 mM sodium phosphate (B84403) buffer (pH 8.0).

-

In a 96-well microplate, add 25 µL of varying concentrations of this compound, 125 µL of DTNB solution, and 25 µL of AChE enzyme solution. A control group with buffer instead of the inhibitor is also prepared.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of acetylthiocholine (B1193921) iodide (ATCI) substrate solution.

-

Measure the absorbance at 412 nm every 5 minutes for 20 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

3.2. Cell-Based Neuroprotection Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses cell viability by measuring the metabolic activity of mitochondrial oxidoreductase enzymes. These enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized for quantification.[14]

-

Protocol:

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.

-

Induction of Toxicity: Induce neurotoxicity by adding a toxic agent (e.g., Aβ₂₅₋₃₅ peptide or glutamate) to the wells and incubate for 24 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

-

3.3. In Vivo Behavioral Testing (Morris Water Maze)

-

Principle: This test assesses spatial learning and memory in rodents. The animal must learn the location of a hidden platform in a circular pool of opaque water, using distal visual cues.

-

Protocol:

-

Animal Model: Induce memory deficits in mice using scopolamine (B1681570) (1 mg/kg, i.p.).

-

Treatment: Administer this compound (e.g., 10, 20 mg/kg, p.o.) or vehicle daily for a specified period before and during the behavioral testing.

-

Acquisition Phase (4-5 days): Conduct four trials per day. Place the mouse into the pool from one of four starting positions. Allow the mouse to swim for 60 seconds to find the hidden platform. If it fails, guide it to the platform.

-

Data Collection: Record the escape latency (time to find the platform) and swim path using a video tracking system.

-

Probe Trial (24 hours after last acquisition trial): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

-

Analysis: Compare escape latencies and time in the target quadrant between treatment groups to assess cognitive improvement.

-

3.4. Western Blotting for NF-κB Pathway Proteins

-

Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Protocol:

-

Protein Extraction: Homogenize brain tissue (e.g., hippocampus) or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-NF-κB p65, total p65, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways targeted by this compound and a typical experimental workflow.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for neurodegenerative diseases. Its ability to concurrently target multiple key pathological pathways—including neuroinflammation, amyloidogenesis, cholinergic deficits, and impaired autophagy—positions it as a promising candidate for a disease-modifying therapy.[4][7] The preclinical data, particularly its efficacy in animal models of cognitive impairment and its ability to modulate Aβ levels, are encouraging.[1][8]

However, further research is imperative. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets, such as APP processing enzymes and components of the NF-κB pathway. More extensive pharmacokinetic and pharmacodynamic studies are required to optimize dosing and delivery, especially concerning its ability to cross the blood-brain barrier effectively.[2][4] While the aglycone sarsasapogenin has shown brain penetration, a detailed profile for this compound itself is needed.[8] Investigating its efficacy in other neurodegenerative models, such as those for Parkinson's or Huntington's disease, could broaden its therapeutic potential. Ultimately, the multi-target nature of this compound aligns well with the complex etiology of neurodegenerative disorders, offering a holistic therapeutic strategy that contrasts with single-target approaches.

References

- 1. This compound, a saponin isolated from Anemarrhena asphodeloides, ameliorates learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 5. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Saponins in Treating Alzheimer’s Disease | Encyclopedia MDPI [encyclopedia.pub]

- 7. Therapeutic Candidates for Alzheimer’s Disease: Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of “sarsasapogenin-aglyconed” timosaponins as novel Aβ-lowering modulators of amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of neuronal autophagy and the implications in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Autophagy in neurodegenerative diseases: pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Agent Clears Toxic Proteins, Reduces Inflammation and Improves Cognition in Neurodegeneration Models | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]

- 14. benchchem.com [benchchem.com]

Timosaponin AIII: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timosaponin AIII, a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the discovery, history, and multifaceted biological activities of this compound. It details the methodologies for its extraction and isolation, summarizes its pharmacological effects through quantitative data, and elucidates its mechanisms of action via key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, oncology, and neuropharmacology, facilitating further investigation into the therapeutic potential of this promising compound.